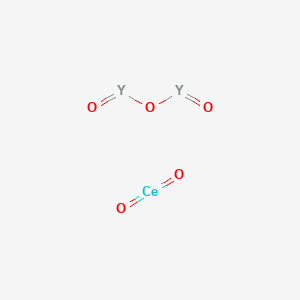

Cerium(IV) oxide-yttria doped

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cerium(IV) oxide-yttria doped is a compound that combines cerium(IV) oxide (CeO₂) with yttria (Y₂O₃). This material is known for its high ionic conductivity and is widely used in various applications, including solid oxide fuel cells (SOFCs) and catalysis. The doping of yttria into cerium(IV) oxide enhances its properties, making it a valuable material in scientific research and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cerium(IV) oxide-yttria doped can be synthesized using various methods, including:

Carbonate Coprecipitation Technique: This method involves the coprecipitation of cerium and yttrium carbonates, followed by calcination to obtain the doped oxide.

Spray Pyrolysis Technique: In this method, a solution containing cerium and yttrium precursors is atomized and then pyrolyzed to form the doped oxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale coprecipitation and calcination processes. The raw materials, such as cerium nitrate and yttrium nitrate, are dissolved in water, precipitated as carbonates, and then calcined at high temperatures to produce the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Cerium(IV) oxide-yttria doped undergoes various chemical reactions, including:

Oxidation and Reduction: The compound exhibits redox properties, where cerium can switch between Ce³⁺ and Ce⁴⁺ states.

Substitution Reactions: Yttrium ions can substitute cerium ions in the lattice, creating oxygen vacancies that enhance ionic conductivity.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using oxygen or air at high temperatures.

Reduction: Hydrogen or carbon monoxide can reduce the compound, leading to the formation of Ce³⁺ species.

Major Products Formed

Oxidation: The major product is CeO₂ with oxygen vacancies.

Reduction: The major product is Ce₂O₃ with enhanced ionic conductivity.

Applications De Recherche Scientifique

Cerium(IV) oxide-yttria doped has a wide range of scientific research applications, including:

Solid Oxide Fuel Cells (SOFCs): It is used as an electrolyte material due to its high ionic conductivity at intermediate temperatures (500–750°C)

Optical Materials: Yttria-doped cerium oxide is used in optical applications, such as UV shielding and transparent ceramics.

Sensors: It is used in potentiometric sensors for monitoring oxygen levels in various environments.

Mécanisme D'action

The mechanism of action of cerium(IV) oxide-yttria doped involves the creation of oxygen vacancies and the redox cycling between Ce³⁺ and Ce⁴⁺ states. These oxygen vacancies enhance ionic conductivity, making the compound effective in applications like SOFCs and catalysis . The presence of yttrium stabilizes the structure and increases the number of oxygen vacancies, further improving its performance .

Comparaison Avec Des Composés Similaires

Cerium(IV) oxide-yttria doped can be compared with other similar compounds, such as:

Yttria-Stabilized Zirconia (YSZ): Both materials are used as electrolytes in SOFCs, but this compound exhibits higher ionic conductivity at lower temperatures.

Gadolinium-Doped Ceria (GDC): Similar to yttria-doped ceria, GDC is used in SOFCs and catalysis.

Yttria-Doped Thoria: Used in potentiometric sensors, yttria-doped thoria has similar applications but different chemical properties compared to this compound.

This compound stands out due to its unique combination of high ionic conductivity, stability, and versatility in various applications.

Propriétés

Numéro CAS |

170033-03-1 |

|---|---|

Formule moléculaire |

CeO5Y2 |

Poids moléculaire |

397.92 g/mol |

Nom IUPAC |

dioxocerium;oxo(oxoyttriooxy)yttrium |

InChI |

InChI=1S/Ce.5O.2Y |

Clé InChI |

XVLUKJGVKWVXMP-UHFFFAOYSA-N |

SMILES canonique |

O=[Y]O[Y]=O.O=[Ce]=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

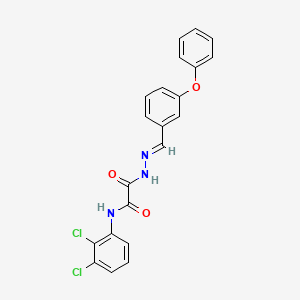

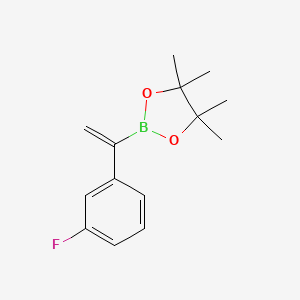

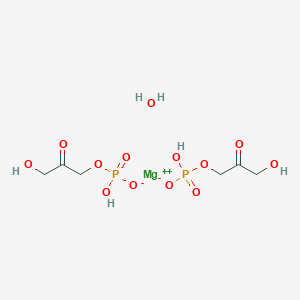

![(1S,4R)-2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15088631.png)

![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B15088634.png)

![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B15088676.png)

![(3a,7aR)-1,3-Dimethyl-N-[(1S)-1-phenylethyl]octahydro-1H-1,3,2-benzodiazaphosphol-2-amine 2-oxide](/img/structure/B15088678.png)